

Daclatasvir Impurity C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daclatasvir Impurity C*

Cat. No.: *B11931164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Daclatasvir Impurity C**, a notable substance in the quality control and manufacturing of the antiviral drug Daclatasvir. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and the broader context of its relevance in pharmaceutical development.

Core Compound Data

Daclatasvir Impurity C is a process-related impurity of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).^[1] Understanding the profile of such impurities is critical for ensuring the safety and efficacy of the final drug product.

Parameter	Value	Reference
CAS Number	1256385-55-3	[2][3]
Molecular Formula	C29H32N6O3	
Molecular Weight	512.60 g/mol	
Chemical Name	Carbamic acid, N-[(1S)-1-[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester	[3]

Daclatasvir's Mechanism of Action and the Role of Impurity Analysis

Daclatasvir functions by binding to the N-terminus of the HCV NS5A protein, which is essential for viral RNA replication and the assembly of new virus particles.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) By inhibiting NS5A, Daclatasvir effectively halts the viral life cycle.[\[1\]](#)[\[4\]](#) The presence of impurities can potentially alter the drug's efficacy or introduce toxicity. Therefore, stringent analytical control of impurities like **Daclatasvir Impurity C** is a regulatory requirement to ensure patient safety.[\[3\]](#)

Experimental Protocols for Impurity Identification and Quantification

Advanced analytical techniques are employed to identify and quantify Daclatasvir impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods.[\[2\]](#)[\[3\]](#)[\[8\]](#)

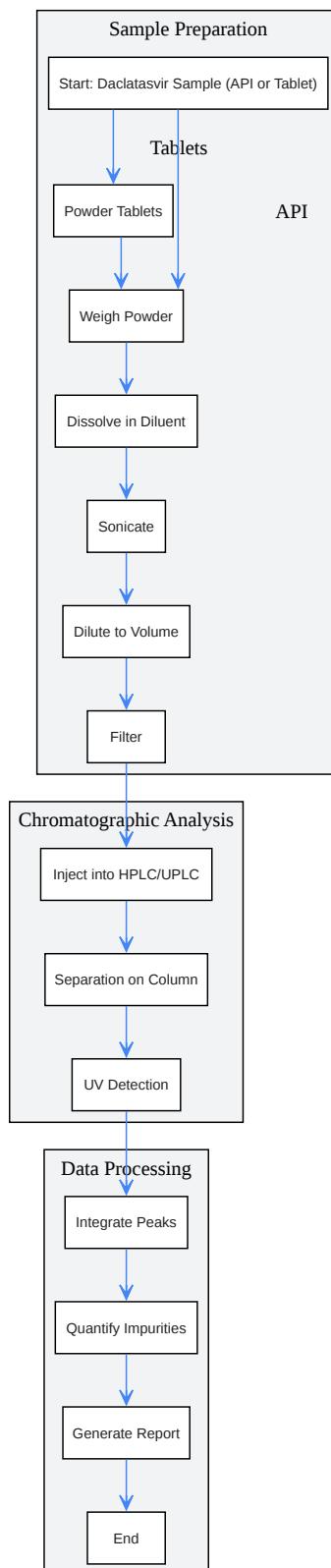
Sample Preparation: From Tablets

- Weigh and finely powder a minimum of 20 Daclatasvir tablets to create a homogenous mixture.[\[2\]](#)
- Accurately weigh a portion of the powder equivalent to 50 mg of Daclatasvir.[\[2\]](#)
- Transfer the powder to a 100 mL volumetric flask.[\[2\]](#)
- Add approximately 60 mL of a diluent (e.g., 50:50 v/v water:acetonitrile) and sonicate for 30 minutes to extract the drug.[\[2\]](#)
- Allow the solution to cool to room temperature.[\[2\]](#)
- Dilute to the mark with the diluent and mix thoroughly.[\[2\]](#)
- Filter the solution through a 0.22-µm filter before injection.[\[8\]](#)

Chromatographic Conditions

A stability-indicating UPLC method has been developed for the determination of Daclatasvir and its impurities.[8]

- Column: Waters ACQUITY BEH phenyl, 100 × 2.1 mm, 1.7- μ m[8]
- Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer)[8]
- Mobile Phase B: 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) with acetonitrile in a 20:80 v/v ratio[8]
- Flow Rate: 0.4 mL/min[8]
- Detection: UV at 305 nm[8]
- Run Time: 15 minutes[8]


Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed. This involves subjecting the drug substance to various stress conditions:[8]

- Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours[8]
- Base Hydrolysis: 1 N NaOH at 80°C for 2 hours[8]
- Oxidation: 3% H₂O₂ at 80°C for 1 hour[8]
- Thermal Degradation: 105°C for 24 hours[8]
- Photolytic Degradation: Exposure to 1.2 million lux hours and 200 Wh/m² of UV light[8]

Workflow for Daclatasvir Impurity Analysis

The following diagram illustrates the general workflow for the analysis of impurities in Daclatasvir.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of Daclatasvir impurities.

Conclusion

The rigorous identification and control of impurities such as **Daclatasvir Impurity C** are fundamental to the development and manufacturing of safe and effective pharmaceuticals. The detailed analytical protocols outlined in this guide provide a framework for the quality assessment of Daclatasvir, ensuring it meets the stringent requirements of regulatory bodies and protects patient health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]
- 4. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Daclatasvir - Wikipedia [en.wikipedia.org]
- 6. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Daclatasvir Impurity C: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11931164#daclatasvir-impurity-c-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com